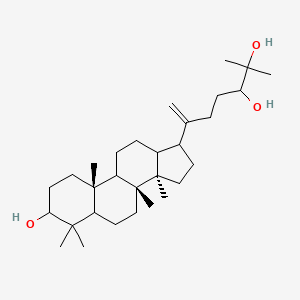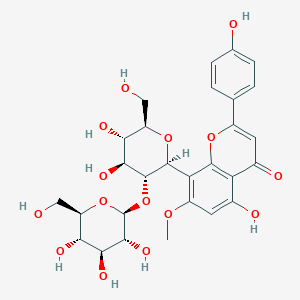
Isospinosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isospinosin is a flavonoid compound derived from the seeds of Ziziphus jujuba var. spinosa. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The compound has garnered significant attention in scientific research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Isospinosin can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the glycosylation of flavonoid aglycones with glucose or other sugar moieties under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the seeds of Ziziphus jujuba var. spinosa. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain this compound in its pure form.
化学反応の分析
Types of Reactions: Isospinosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Isospinosin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives. It is also used in the synthesis of novel flavonoid compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It is used to investigate the mechanisms underlying these effects and to develop potential treatments for oxidative stress-related diseases.
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, due to its neuroprotective effects. It is also being explored for its potential in cancer therapy and cardiovascular disease treatment.
Industry: In the pharmaceutical and nutraceutical industries, this compound is used as an active ingredient in dietary supplements and functional foods due to its health-promoting properties.
作用機序
The mechanism of action of isospinosin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and signaling molecules involved in oxidative stress, inflammation, and cell survival. For example, it can inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound can activate signaling pathways that promote cell survival and protect against oxidative damage.
類似化合物との比較
Isospinosin is structurally similar to other flavonoid compounds, such as spinosin and quercetin. it has unique features that distinguish it from these compounds:
Spinosin: Both this compound and spinosin are C-glycosyl flavonoids derived from Ziziphus jujuba var. spinosa. this compound has different glycosylation patterns, which can result in distinct biological activities.
Quercetin: Quercetin is a widely studied flavonoid with potent antioxidant and anti-inflammatory properties. While this compound shares some of these properties, it has unique structural features that may confer additional therapeutic benefits.
特性
分子式 |
C28H32O15 |
|---|---|
分子量 |
608.5 g/mol |
IUPAC名 |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-15-7-13(33)18-12(32)6-14(10-2-4-11(31)5-3-10)40-25(18)19(15)26-27(23(37)21(35)16(8-29)41-26)43-28-24(38)22(36)20(34)17(9-30)42-28/h2-7,16-17,20-24,26-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,22+,23+,24-,26+,27-,28+/m1/s1 |
InChIキー |
XSAFLFYGYGKUKQ-QGTQAJIUSA-N |
異性体SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
正規SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)

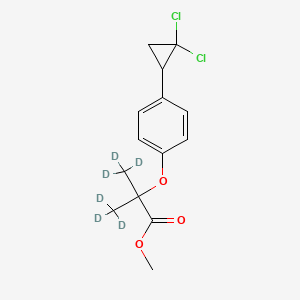
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
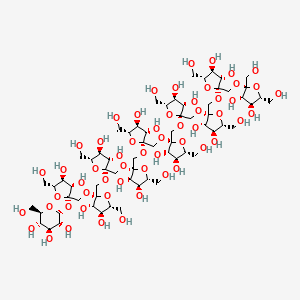
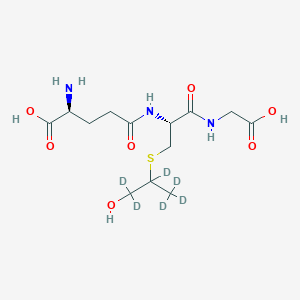

![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)
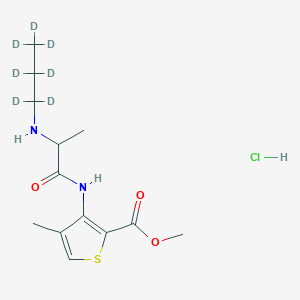
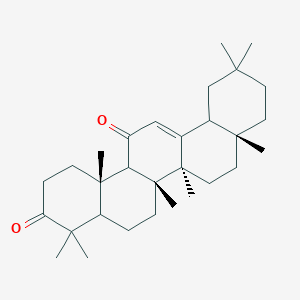
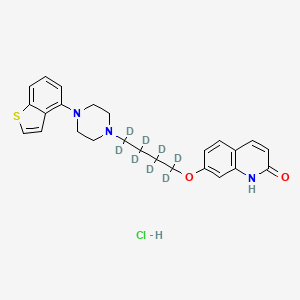
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
